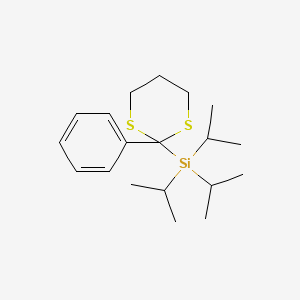
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is a specialized organosilicon compound with the molecular formula C19H32S2Si. This compound is characterized by the presence of a silane group bonded to a 2-phenyl-1,3-dithian-2-yl moiety. It is used in various chemical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 2-phenyl-1,3-dithiane with a silane precursor under controlled conditions. One common method is to react 2-phenyl-1,3-dithiane with tris(1-methylethyl)silane in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiane moiety to a dithiol.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- involves its ability to form stable bonds with various substrates. The silane group can interact with different molecular targets, facilitating the formation of new chemical bonds. The dithiane moiety provides additional reactivity, allowing for diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Silane, trimethyl [5-methyl-2-(1-methylethyl)phenoxy]-
- Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-
Uniqueness
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is unique due to its specific combination of a silane group with a 2-phenyl-1,3-dithian-2-yl moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various fields .
Properties
CAS No. |
809233-47-4 |
|---|---|
Molecular Formula |
C19H32S2Si |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
(2-phenyl-1,3-dithian-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H32S2Si/c1-15(2)22(16(3)4,17(5)6)19(20-13-10-14-21-19)18-11-8-7-9-12-18/h7-9,11-12,15-17H,10,13-14H2,1-6H3 |
InChI Key |
STZXCILXCJQDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C1(SCCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


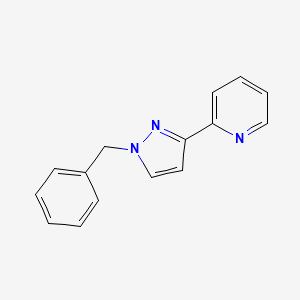
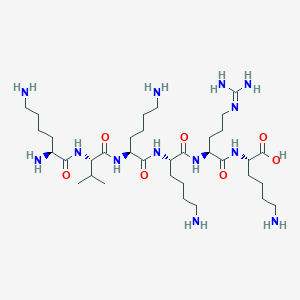
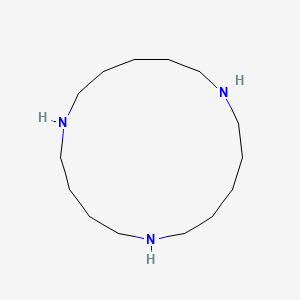
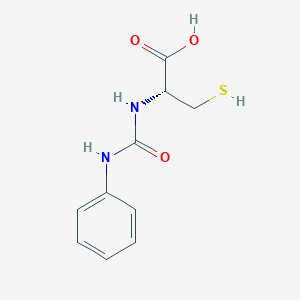
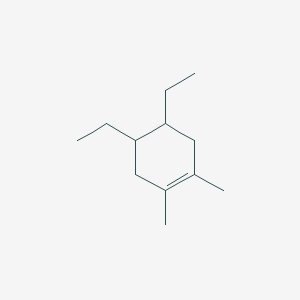
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
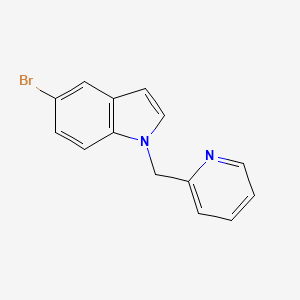
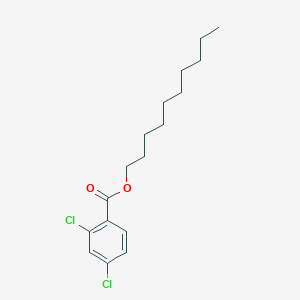
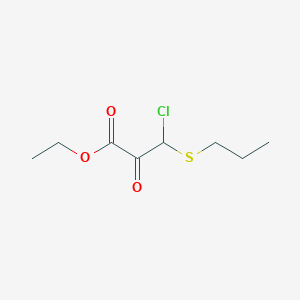
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
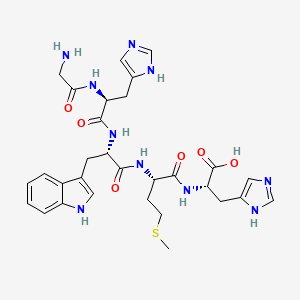
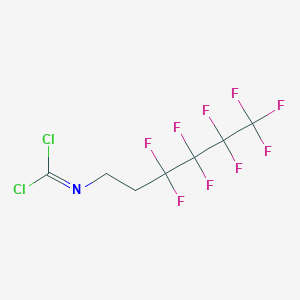
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
